P7C3 was derived from an unbiased drug discovery program that focused on enhancing neuron survival in various rodent models of neurodegeneration. The specific structural classification of P7C3 identifies it as an aminopropyl carbazole, which is characterized by its ability to cross the blood-brain barrier and exert neuroprotective effects without significant toxicity to various animal models, including embryonic and adult mice .
The synthesis of P7C3 involves several key steps that highlight its complexity and the need for precision in chemical processes. The initial synthesis utilizes optically active glycidol 3-nosylate, combined with specific reagents such as C4F9S02F and tetrabutylammonium salts. The process allows for the generation of a single enantiomer, which is crucial for maximizing the compound's efficacy .
The molecular structure of P7C3 features a central aminopropyl carbazole core, which is critical for its biological activity. Detailed structural analysis has shown that modifications to this core can significantly impact the compound's efficacy.
P7C3 undergoes various chemical interactions that contribute to its biological effects. Notably, it activates specific intracellular targets that play roles in neuronal survival.
The mechanism by which P7C3 exerts its neuroprotective effects involves enhancing nicotinamide adenine dinucleotide (NAD) flux within neurons during energy crises. This action is crucial for preventing cell death under conditions that would typically lead to apoptosis.
P7C3 exhibits several physical and chemical properties that are relevant for its application in pharmacology.
P7C3 has significant potential in scientific research and clinical applications, particularly concerning neurodegenerative diseases.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2